2-Methoxy-3-phenyl-5-(trifluoromethyl)pyridine
Overview
Description
2-Methoxy-3-phenyl-5-(trifluoromethyl)pyridine is an organic compound that belongs to the class of trifluoromethylpyridines. These compounds are known for their unique chemical properties, which make them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science. The presence of the trifluoromethyl group (-CF3) in the molecule imparts significant stability and lipophilicity, enhancing its biological activity and making it a crucial component in drug design and development .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the vapor-phase reaction, where the pyridine derivative undergoes simultaneous chlorination and fluorination at high temperatures (>300°C) using transition metal-based catalysts such as iron fluoride . Another approach involves the condensation of a trifluoromethyl pyridine building block with a larger chlorinated counterpart .
Industrial Production Methods
Industrial production of trifluoromethylpyridines often employs continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions allows for the efficient production of these compounds on a large scale .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-3-phenyl-5-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the trifluoromethyl group to other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where the trifluoromethyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridine N-oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
2-Methoxy-3-phenyl-5-(trifluoromethyl)pyridine has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Methoxy-3-phenyl-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes and bind to target sites with high affinity. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-5-(trifluoromethyl)aniline: Similar in structure but with an aniline group instead of a pyridine ring.
2-Hydroxy-5-(trifluoromethyl)pyridine: Contains a hydroxyl group instead of a methoxy group.
2,3-Dichloro-5-(trifluoromethyl)pyridine: Features additional chlorine atoms on the pyridine ring.
Uniqueness
2-Methoxy-3-phenyl-5-(trifluoromethyl)pyridine is unique due to the presence of both a methoxy group and a phenyl group on the pyridine ring, which enhances its chemical stability and biological activity. The trifluoromethyl group further contributes to its lipophilicity and ability to interact with biological targets, making it a valuable compound in various applications .
Properties
IUPAC Name |
2-methoxy-3-phenyl-5-(trifluoromethyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3NO/c1-18-12-11(9-5-3-2-4-6-9)7-10(8-17-12)13(14,15)16/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOPXLTMJDXJMGG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=N1)C(F)(F)F)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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